Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl
Overview
Description
Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl and a molecular weight of 250.77 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The process begins with the reaction of trans-3-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Strong acids like TFA or HCl are commonly used.
Major Products Formed:
Substitution Reactions: The major products are typically substituted carbamates.
Deprotection Reactions: The major product is the free amine, trans-3-aminocyclohexanol.
Scientific Research Applications
Chemistry: Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study the effects of carbamate-protected amines on various biological systems. It serves as a precursor for the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug development and as a pharmacological tool to study amine-related pathways .
Industry: In the industrial sector, tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride involves the release of the free amine upon deprotection of the Boc group. The free amine can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The specific pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride.
tert-Butyl [trans-4-aminocyclohexyl]carbamate hydrochloride: A structural isomer with similar properties but different reactivity due to the position of the amine group.
Uniqueness: Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEANKHCIRWNRG-VTLYIQCISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609399-78-1, 609788-04-7 | |
Record name | Carbamic acid, N-[(1R,3R)-3-aminocyclohexyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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